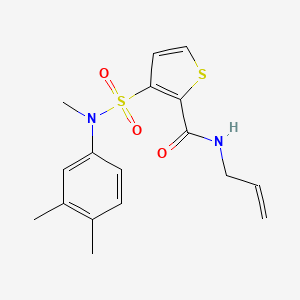![molecular formula C14H11N5O2S B2863106 {[7-(2-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile CAS No. 1223846-65-8](/img/structure/B2863106.png)
{[7-(2-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazolopyrazines and thiadiazines are classes of heterocyclic compounds that are of prime importance due to their extensive therapeutic uses . They are often used as synthetic intermediates and promising pharmaceuticals . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For example, some triazoloquinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed numerous synthetic routes to create a wide array of [1,2,4]triazolo[4,3-a]pyrazine derivatives, emphasizing the versatility and chemical reactivity of this scaffold. For instance, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized, characterized, and screened for their antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting the scaffold's potential for generating compounds with potent inhibitory activity comparable to standard drugs like streptomycin (Reddy et al., 2013).
Biological Activities and Therapeutic Potential
Anticancer and Antiviral Activities
Compounds within the triazolo[4,3-a]pyrazine family have been explored for their anticancer and antiviral properties. For example, 1H-1,2,4-triazolylcoumarins were synthesized and shown to exhibit some inhibition against HIV-1, indicating potential as antiviral agents (Al-Soud et al., 2006). Additionally, certain derivatives have demonstrated promising in vitro anticoronavirus and antitumoral activity, suggesting their dual therapeutic potential in infectious diseases and cancer treatment (Jilloju et al., 2021).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of these compounds have also been investigated, with some derivatives showing significant activity in these areas. New 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives bearing a 2,6-dimethoxy-4-(methoxymethyl)phenol moiety have been synthesized, displaying notable antioxidant ability in assays, some higher than standard antioxidants like ascorbic acid (Shakir et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes .
Mode of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna, suggesting a possible mechanism of action for this compound . DNA intercalation can disrupt the normal functioning of cells, leading to cell death, which may explain the compound’s potential anticancer activity .
Biochemical Pathways
Given the potential targets and mode of action, it is likely that the compound affects pathways related to cell growth and proliferation, inflammation, and oxidative stress .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound and their impact on its bioavailability.
Result of Action
Based on the potential targets and mode of action, the compound may induce cell death, inhibit inflammation, and reduce oxidative stress .
Eigenschaften
IUPAC Name |
2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c1-21-11-5-3-2-4-10(11)18-7-8-19-12(13(18)20)16-17-14(19)22-9-6-15/h2-5,7-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJDVQYPMIHWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC#N)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

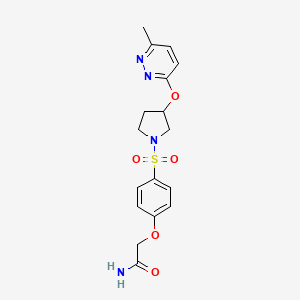
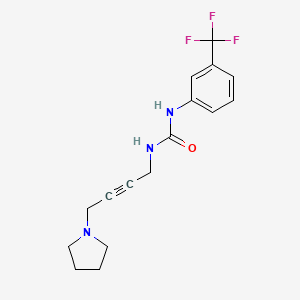
![5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole](/img/structure/B2863027.png)
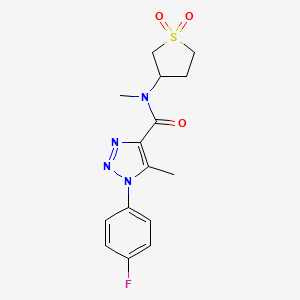

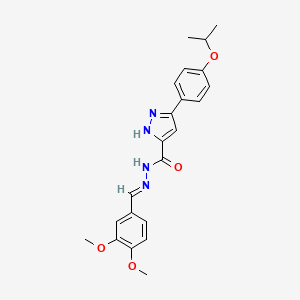
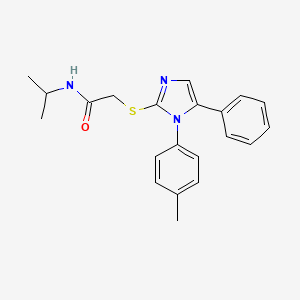
![1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2863034.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2863035.png)
![Dimethyl 2-oxo-7-thiophen-2-yl-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B2863036.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2863042.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2863044.png)
